2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
CAS No.: 1114828-03-3
Cat. No.: VC7513209
Molecular Formula: C27H23ClN4O2S
Molecular Weight: 503.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114828-03-3 |
|---|---|
| Molecular Formula | C27H23ClN4O2S |
| Molecular Weight | 503.02 |
| IUPAC Name | 2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[4-(dimethylamino)phenyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C27H23ClN4O2S/c1-17-24(29-25(34-17)18-8-10-19(28)11-9-18)16-35-27-30-23-7-5-4-6-22(23)26(33)32(27)21-14-12-20(13-15-21)31(2)3/h4-15H,16H2,1-3H3 |
| Standard InChI Key | QDOUBURFTSKMBA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C |
Introduction
Synthesis of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives can be synthesized through various methods. For example, one approach involves the reaction of 2-amino benzamides with dimethyl sulfoxide (DMSO) and hydrogen peroxide (HO) as an oxidant . Another method uses a transition-metal-free route involving 2-aminobenzamides and thiols . These methods highlight the versatility in synthesizing quinazolin-4(3H)-one derivatives.
Biological Activities of Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-one derivatives exhibit a wide range of biological activities. They have shown potential as antibacterial agents, with some derivatives displaying moderate to strong activity against both gram-positive and gram-negative bacteria . Additionally, these compounds have been explored for their antioxidant properties, although some studies indicate limited efficacy in this regard .
Structural Variations and Biological Implications
The structural diversity of quinazolin-4(3H)-one derivatives allows for the introduction of various bioactive moieties, enhancing their pharmacological profiles. For instance, incorporating isoxazole rings into quinazolin-4(3H)-one scaffolds has led to compounds with promising antioxidant activities . The specific compound , "2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one," likely benefits from such structural modifications, potentially enhancing its biological activity.
Future Research Directions
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Synthesis Optimization: Developing more efficient and sustainable synthesis methods for quinazolin-4(3H)-one derivatives.
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Biological Evaluation: Conducting comprehensive biological assays to determine the specific activities of "2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one."
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Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect the biological activity of quinazolin-4(3H)-one derivatives.
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